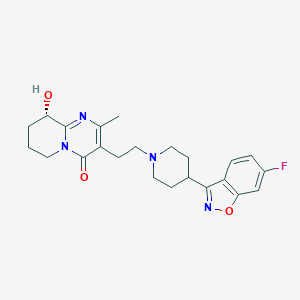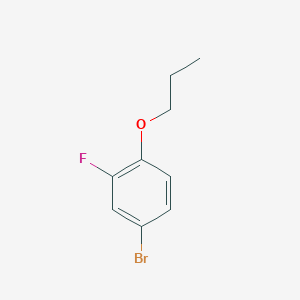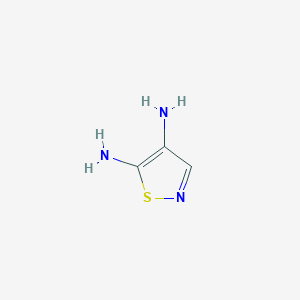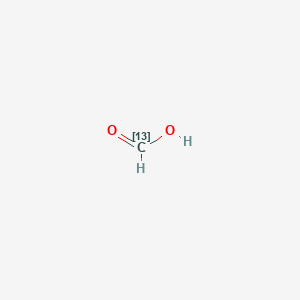
1,7-Dimethylchrysene
Übersicht
Beschreibung
1,7-Dimethylchrysene is a biochemical used for proteomics research . It has a molecular formula of C20H16 and a molecular weight of 256.34 .
Synthesis Analysis
1,7-Dimethylchrysene has been synthesized from 1,5-diacetylnaphthalene and by photocyclisation of 1,6-di-(o-tolyl)hexa-1,3,5-triene .Physical And Chemical Properties Analysis
1,7-Dimethylchrysene has a molecular weight of 256.34 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers and would require further investigation.Wissenschaftliche Forschungsanwendungen
Synthesis and Photocyclisation
1,7-Dimethylchrysene has been synthesized using different methods, including from 1,5-diacetylnaphthalene and by photocyclisation of 1,6-di-(o-tolyl)hexa-1,3,5-triene (Carruthers, Evans, & Pooranamoorthy, 1973). Another study described the synthesis of 1,7-dimethylchrysene from a high-boiling fraction of Kuwait mineral oil (Carruthers & Stewart, 1967).
Carcinogenic and Tumorigenic Activities
Several studies have explored the carcinogenicity of 1,7-dimethylchrysene and its derivatives. A study found that derivatives like 1,11-dimethylchrysene showed varying carcinogenic activities when tested on mouse skin (Coombs, Bhatt, Hall, & Croft, 1974). Another research focused on the synthesis of dimethylchrysenes like 1,7-dimethylchrysene and their tumor-initiating activities (Amin, Balanikas, Huie, & Hecht, 1988).
Mutagenicity and Metabolic Studies
1,7-Dimethylchrysene has also been studied for its mutagenic effects and metabolic processes. One study synthesized 5,11-dimethylchrysene, a structurally related compound, and tested its mutagenicity (Amin, Hecht, LaVoie, & Hoffmann, 1979). Furthermore, the metabolism and DNA binding of 5,6-dimethylchrysene, a related compound, in mouse skin were investigated to understand its low tumorigenic activity (Misra, Amin, & Hecht, 1992).
Photocyclisation of Diarylhexatrienes
The photocyclisation of 1,6-diarylhexa-1,3,5-trienes, leading to compounds like 1,7-dimethylchrysene, has been a subject of research, revealing insights into the chemical transformation processes (Carruthers, Evans, & Pooranamoorthy, 1975).
Comparative Studies in Tumorigenicity
Comparative tumorigenicity studies of dimethylchrysenes, including 1,7-dimethylchrysene, have been conducted to understand their varying activities (Amin, Desai, & Hecht, 1992).
Eigenschaften
IUPAC Name |
1,7-dimethylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-5-3-7-17-15(13)9-11-20-18-8-4-6-14(2)16(18)10-12-19(17)20/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECNMZWNMFGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C(C=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethylchrysene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



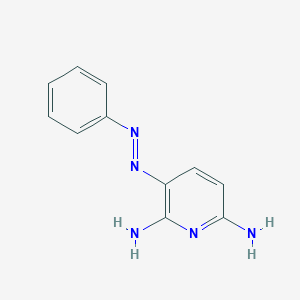
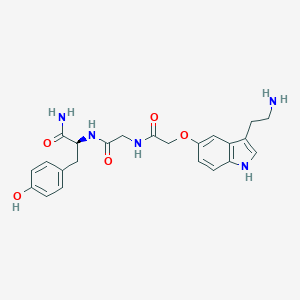
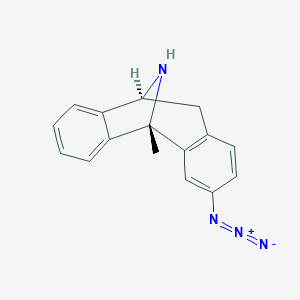
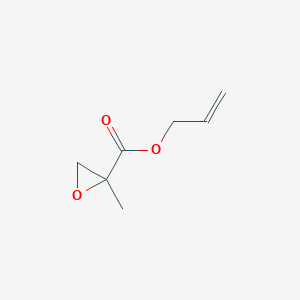
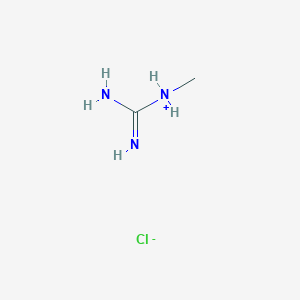
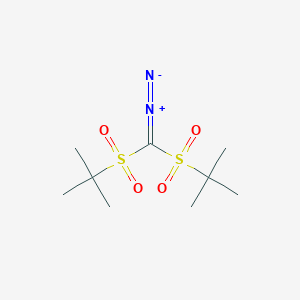
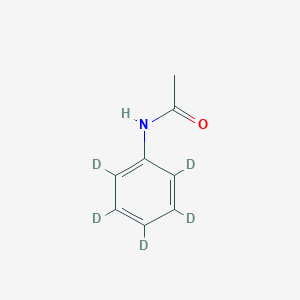
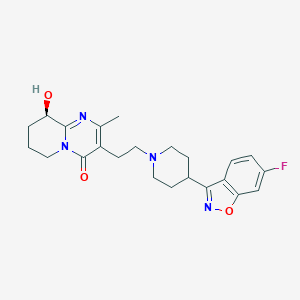
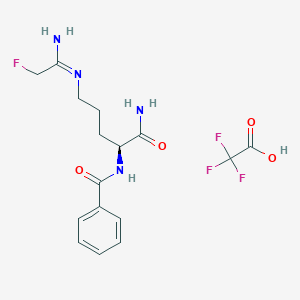
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)
